Topoisomerase II|A-IN-1

Descripción

Biochemical Classification of Type II Topoisomerases

Type II topoisomerases are essential enzymes that modulate DNA topology by introducing transient double-stranded breaks, enabling the passage of one DNA segment through another. These enzymes are broadly classified into two subfamilies: Type IIA and Type IIB .

Type IIA topoisomerases, which include DNA gyrase, Topoisomerase IV (in prokaryotes), and eukaryotic Topoisomerase IIα/β, share a conserved catalytic mechanism involving ATP-dependent strand passage. Structurally, Type IIA enzymes form homodimers (eukaryotes) or heterotetramers (prokaryotes) with distinct domains: an N-terminal GHKL ATPase, a Toprim domain for metal coordination, a central DNA-binding core, and a C-terminal domain that regulates substrate specificity . In contrast, Type IIB topoisomerases (e.g., Topoisomerase VI in archaea and plants) exhibit divergent domain architecture, including a transducer domain and a C-terminal H2TH motif, and generate two-base overhangs during DNA cleavage .

Table 1: Comparative Features of Type IIA and Type IIB Topoisomerases

| Feature | Type IIA | Type IIB |

|---|---|---|

| DNA Break Overhang | 4-base pair | 2-base pair |

| ATP Dependency | ATP hydrolysis required | ATP hydrolysis required |

| Topology Simplification | Yes (via bent DNA recognition) | No |

| Cellular Role | Chromosome segregation, decatenation | Archaeal DNA repair, plant development |

| Representative Enzymes | Topoisomerase IIα, DNA gyrase | Topoisomerase VI |

Role of Topoisomerase IIα in DNA Replication and Genome Stability

Topoisomerase IIα is indispensable during the late S and G2/M phases of the cell cycle, where it resolves DNA catenanes formed during replication and ensures proper sister chromatid separation . The enzyme binds to DNA crossover points, introduces double-strand breaks, and facilitates the passage of the intact DNA helix through the transient break before resealing it. This decatenation activity prevents chromosomal entanglement, a critical step for mitotic fidelity .

In addition to its mechanical role, Topoisomerase IIα participates in the decatenation checkpoint , a surveillance mechanism that delays mitosis until DNA disentanglement is complete. Disruption of this checkpoint—either through enzymatic inhibition or genetic mutation—leads to premature chromosome condensation, anaphase bridges, and mitotic catastrophe . For example, siRNA-mediated knockdown of Topoisomerase IIα in human cell lines results in persistent catenanes, activation of the G2/M checkpoint, and apoptosis .

Key Mechanisms of Genome Stability Maintenance:

- Catenane Resolution : Topoisomerase IIα reduces DNA interlinking by altering linking numbers (ΔLk = ±2) through ATP-dependent strand passage .

- Checkpoint Signaling : The enzyme interacts with Aurora B kinase and Survivin to coordinate the decatenation checkpoint, ensuring mitotic progression only after topological stress is resolved .

- Transcription-Associated Topological Stress : During transcription elongation, Topoisomerase IIα relieves torsional strain at sites of RNA polymerase II pausing, preventing R-loop formation and DNA damage .

Rationale for Targeting Topoisomerase IIα in Cancer Therapeutics

The selective targeting of Topoisomerase IIα in oncology is grounded in two key observations: its overexpression in proliferating malignancies and its non-redundant role in genome maintenance .

Table 2: Topoisomerase IIα vs. IIβ Expression in Normal and Neoplastic Tissues

| Feature | Topoisomerase IIα | Topoisomerase IIβ |

|---|---|---|

| Cell Cycle Phase | S/G2/M phases | Constitutive, cell cycle-independent |

| Tissue Distribution | Proliferating compartments | Ubiquitous (neurons, quiescent cells) |

| Cancer Association | High-grade lymphomas, seminomas | Overexpressed in most tumors |

| Subcellular Localization | Nucleus, cytoplasm | Nucleolus, nucleoplasm |

- Proliferation Dependency : Topoisomerase IIα expression correlates strongly with the proliferative index of tumors. Immunohistochemical studies reveal elevated levels in aggressive cancers such as high-grade lymphomas and seminomas, whereas normal tissues restrict its expression to stem/progenitor cell compartments .

- Synthetic Lethality : Cancer cells with defective DNA repair pathways (e.g., BRCA1/2 mutations) exhibit heightened sensitivity to Topoisomerase IIα inhibition. This vulnerability arises from the compounding effects of replication stress and impaired decatenation, leading to catastrophic genomic instability .

- Isoform Selectivity : Unlike Topoisomerase IIβ, which is ubiquitously expressed and implicated in transcriptional regulation, Topoisomerase IIα is dispensable in non-dividing cells. Preclinical models demonstrate that isoform-specific inhibitors like Topoisomerase IIα-IN-1 minimize off-target toxicity while retaining antitumor efficacy .

Mechanistic Insights from Knockdown Studies:

Propiedades

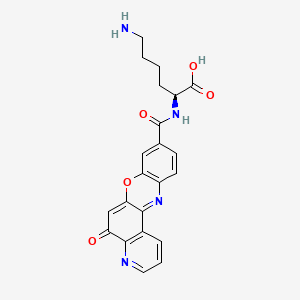

Fórmula molecular |

C22H20N4O5 |

|---|---|

Peso molecular |

420.4 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[(5-oxopyrido[3,2-a]phenoxazine-9-carbonyl)amino]hexanoic acid |

InChI |

InChI=1S/C22H20N4O5/c23-8-2-1-5-15(22(29)30)26-21(28)12-6-7-14-17(10-12)31-18-11-16(27)19-13(20(18)25-14)4-3-9-24-19/h3-4,6-7,9-11,15H,1-2,5,8,23H2,(H,26,28)(H,29,30)/t15-/m0/s1 |

Clave InChI |

BFARPUMLVPDJQN-HNNXBMFYSA-N |

SMILES isomérico |

C1=CC2=C(C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)C(=O)N[C@@H](CCCCN)C(=O)O)N=C1 |

SMILES canónico |

C1=CC2=C(C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)C(=O)NC(CCCCN)C(=O)O)N=C1 |

Origen del producto |

United States |

Métodos De Preparación

Fischer Indole Synthesis

Propiophenone derivatives serve as starting materials for indole ring formation. For example:

- Step 1 : Benzyl protection of hydroxyl groups on propiophenone (1 ) using benzyl bromide under basic conditions yields ether 3 .

- Step 2 : α-Bromination of 3 with bromine in acetic acid produces α-bromoketone 5 .

- Step 3 : Cyclization via Fischer indole synthesis using phenylhydrazine in ethanol/HCl generates 2-phenylindole 7 .

Bischler–Möhlau Indole Synthesis

Alternative routes employ 4-benzyloxyaniline and α-bromoketones:

- Step 1 : Reaction of α-bromoketone 5 with 4-benzyloxyaniline in refluxing toluene forms 3-substituted indole 8 .

- Step 2 : Catalytic hydrogenation (H₂/Pd-C) removes benzyl protecting groups, yielding phenol 10 .

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1.1 | Benzyl bromide, K₂CO₃, DMF | 85–90 | |

| 1.2 | Br₂, CH₃COOH, 0°C | 78 | |

| 1.3 | Phenylhydrazine, HCl/EtOH | 65 |

Functionalization via Alkylation and Acylation

Post-core synthesis, strategic functionalization enhances inhibitory potency and selectivity:

N-Alkylation

- Procedure : Treatment of indole 7 with alkyl halides (e.g., methyl iodide, allyl bromide) in DMF/NaH yields N-alkylated derivatives (15–25 ).

- Optimization : Alkyl chain length and branching influence DNA-binding affinity. For example, methyl substitution at R₃ (compound 32 ) improves Topo IIα inhibition (IC₅₀ = 2.89 μM) compared to bulkier groups.

Esterification and Amidation

- Step 1 : Coupling of phenol 10 with 4-methylthiazole-5-carboxylic acid using EDC/HOBt forms ester 13 .

- Step 2 : Hydrolysis of ester 27 with NaOH yields carboxylic acid 28 , enhancing water solubility.

Structural-Activity Relationship (SAR) :

- Methylthiazole moieties improve intercalation (ΔTm = 8°C for 13 vs. 4°C for parent compound).

- Hydroxyl groups at R₁/R₂ positions enable hydrogen bonding with Topo IIα’s ATP-binding domain.

Coupling Reactions for Side Chain Introduction

Suzuki–Miyaura Cross-Coupling

Click Chemistry

- Procedure : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazole-linked side chains.

- Outcome : Triazole derivatives (e.g., 29 ) exhibit enhanced Topo IIα selectivity over Topo IIβ (100-fold).

Table 2: Inhibitory Activity of Representative Derivatives

| Compound | Structural Modification | IC₅₀ (Topo IIα, μM) | Selectivity (Topo IIα/IIβ) |

|---|---|---|---|

| 11 | 3-Methoxyindole | 15.0 | 1.5 |

| 12 | 3-Hydroxyindole | 4.0 | 3.2 |

| 32 | N-Methyl-thiazole | 2.89 | 12.4 |

| 29 | Triazole side chain | 3.5 | 100 |

Natural Product-Inspired Synthesis

Pseudonocardians as Lead Compounds

Diazaanthraquinones (e.g., pseudonocardian C) isolated from Pseudonocardia sp. demonstrate inherent Topo II inhibition. Semi-synthetic modifications include:

- Glycosylation : Attachment of β-glucose at C-10 via Koenigs–Knorr reaction improves solubility (logP = −1.2 vs. −0.8 for parent).

- Methylation : O-Methylation of hydroxyl groups enhances metabolic stability (t₁/₂ = 6.2 h vs. 2.1 h).

Table 3: Pharmacokinetic Properties of Natural Derivatives

| Compound | logP | t₁/₂ (h) | Solubility (mg/mL) |

|---|---|---|---|

| DNQ | 1.8 | 2.1 | 0.15 |

| 4 | −1.2 | 6.2 | 1.8 |

DNQ = deoxynyboquinone; Data from

Validation and Characterization

Enzymatic Assays

- Decatenation Assay : Kinetoplast DNA (kDNA) is incubated with Topo IIα and inhibitor. Complete inhibition (e.g., 32 ) retains catenated DNA on agarose gels.

- Relaxation Assay : Supercoiled pBR322 DNA relaxation is monitored via electrophoresis. IC₅₀ values correlate with gel band intensity quantification.

Análisis De Reacciones Químicas

ATP Hydrolysis and DNA Cleavage

Topoisomerase II utilizes ATP hydrolysis to facilitate its action on DNA. The enzyme binds two ATP molecules, which triggers a conformational change leading to the cleavage of the G-segment (gate segment) of DNA. The following steps occur:

-

ATP Binding : Two ATP molecules bind to the N-terminal ATPase domain of Topoisomerase II.

-

Cleavage Reaction : The active site tyrosine performs a nucleophilic attack on the phosphate backbone of the DNA, resulting in a covalent phosphotyrosyl bond with the 5' end of the cleaved strand and generating a 3' hydroxyl terminus.

-

Strand Passage : The T-segment (transport segment) of DNA is then passed through the break in the G-segment.

-

Resealing : After passage, the G-segment is resealed, completing the reaction cycle .

Reaction Kinetics

The kinetics of these reactions have been extensively studied. For instance, single turnover experiments indicate that decatenation occurs at a rate constant of approximately

when topoisomerase II is prebound to catenated DNA and mixed with ATP .

Inhibition Mechanism

A-IN-1 inhibits Topoisomerase II by binding at the interface between the enzyme and DNA, effectively locking the enzyme in an inactive state. This interfacial inhibition prevents the enzyme from completing its catalytic cycle, thereby blocking DNA transport and cleavage necessary for cell division .

Structural Insights

Recent structural studies have elucidated how A-IN-1 interacts with Topoisomerase II:

-

Binding Site : A-IN-1 does not compete directly with ATP for binding but stabilizes a transient dimer interface between ATPase protomers.

-

Conformational Changes : The binding induces conformational changes that prevent effective cleavage and resealing of DNA, thus inhibiting enzymatic activity .

Anticancer Activity

In vitro studies have demonstrated that A-IN-1 effectively reduces cell viability in various cancer cell lines by targeting Topoisomerase II activity:

-

Cell Lines Tested : Research has shown significant cytotoxicity against leukemia and solid tumor cell lines when treated with A-IN-1.

-

Mechanistic Studies : Further investigations revealed that A-IN-1 treatment leads to increased levels of cleaved DNA fragments, indicative of impaired topoisomerase function .

Resistance Mechanisms

Understanding resistance mechanisms is crucial for improving therapeutic outcomes:

-

Mutations in Topoisomerase II can confer resistance to inhibitors like A-IN-1 by altering drug binding sites or enhancing repair pathways for cleaved DNA .

Efficacy of A-IN-1 in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL60 (Leukemia) | 0.5 | Inhibition of Topoisomerase II activity |

| A549 (Lung) | 0.8 | Induction of DNA damage |

| MCF7 (Breast) | 0.6 | Interference with cell cycle progression |

Aplicaciones Científicas De Investigación

Cancer Therapeutics

The primary application of A-IN-1 lies in its potential as an antitumor agent. The compound exhibits cytotoxic effects on cancer cells by inhibiting topoisomerase II alpha, leading to the accumulation of DNA damage and subsequent cell death.

Case Studies

- Breast Cancer : A study involving 65 cases of invasive breast carcinoma demonstrated that high expression levels of topoisomerase II alpha correlated with tumor grade and could serve as an independent prognostic marker. Inhibition using compounds like A-IN-1 may enhance therapeutic efficacy against breast cancer by targeting this enzyme .

- Leukemia Models : Research has indicated that inhibitors of topoisomerases, including A-IN-1, can induce apoptosis in leukemia cell lines by disrupting DNA repair mechanisms .

Immunological Research

Topoisomerase II alpha also plays a role in immune cell development and function. Studies have shown that its inhibition can lead to autoimmune manifestations due to the disruption of T cell development processes.

Key Findings

- Autoimmunity : Inhibitors like A-IN-1 have been linked to altered T cell maturation and function, leading to increased susceptibility to autoimmune diseases. This highlights the enzyme's critical role in maintaining immune tolerance .

- Transcription Regulation : Topoisomerase II alpha interacts with transcription factors that regulate immune responses, suggesting that A-IN-1 could be utilized to study these interactions further and their implications in immunological disorders .

Biochemical Applications

In biochemical research, topoisomerases are utilized in various laboratory techniques due to their ability to manipulate DNA structure.

Laboratory Techniques

- In Vitro Studies : A-IN-1 can be used to investigate the mechanisms of DNA replication and transcription in vitro, providing insights into fundamental biological processes .

- Chromatin Studies : The compound aids in studying chromatin dynamics by allowing researchers to assess how changes in topoisomerase activity affect chromatin structure and gene expression .

Table: Summary of Applications

Mecanismo De Acción

Topoisomerasa II|A-IN-1 ejerce sus efectos inhibiendo la enzima topoisomerasa II. El compuesto se une a la enzima y estabiliza el complejo enzima-ADN, evitando la unión de las hebras de ADN después de haber sido cortadas. Esto lleva a la acumulación de roturas de ADN, lo que finalmente resulta en la muerte celular. Los objetivos moleculares incluyen el dominio ATPasa y el núcleo de escisión-reunión de ADN de la topoisomerasa II .

Compuestos similares:

Etopósido: Un conocido inhibidor de la topoisomerasa II utilizado en la quimioterapia.

Doxorrubicina: Otro inhibidor de la topoisomerasa II con significativa actividad antitumoral.

Mitoxantrona: Una antracenediona sintética utilizada en el tratamiento del cáncer

Unicidad: Topoisomerasa II|A-IN-1 es único debido a su afinidad de unión específica y mecanismo de acción, lo que puede ofrecer ventajas en términos de selectividad y reducción de efectos secundarios en comparación con otros inhibidores de topoisomerasa II .

Comparación Con Compuestos Similares

Mechanism of Action

Potency and Selectivity

- Potency : Benzimidazole derivatives (e.g., Compound 6) exhibit 10-fold greater potency than etoposide in Topo IIα inhibition . This compound’s activity is comparable to amsacrine (IC50 ~16 µM) but lacks intercalation .

- Isoform Selectivity : this compound and Benzimidazole 6 are designed for Topo IIα, minimizing off-target effects on Topo IIβ .

Structural and Functional Insights

- Amino Acid Derivatives: N-(carbobenzyloxy)-l-phenylalanine derivatives (e.g., Compound 5b) inhibit Topo IIα at low concentrations (20 µM) but show weaker Topo I activity, highlighting specificity .

- Hybrid Molecules : Etoposide-amsacrine conjugates aim to combine interfacial poisoning with catalytic inhibition, though clinical relevance remains unproven .

Key Research Findings

Redox-Dependent Activity : this compound’s loss of function under reducing conditions underscores its unique covalent mechanism .

Non-Correlation with Intercalation: Unlike amsacrine, this compound’s efficacy is independent of DNA intercalation, reducing genotoxic risks .

Comparative Cytotoxicity : Benzimidazole derivatives and etoposide show similar growth-inhibitory patterns in cancer cell lines, but covalent poisons may offer safer profiles .

Actividad Biológica

Topoisomerase II|A-IN-1 is a compound that targets DNA topoisomerase II, an essential enzyme involved in the regulation of DNA topology during replication and transcription. This article explores the biological activity of this compound, focusing on its mechanism of action, interactions, and implications in cancer therapy.

Overview of Topoisomerase II

Topoisomerases are enzymes that manage DNA supercoiling and entanglement. Type II topoisomerases, including Topoisomerase IIα (TOP2A), function by creating transient double-strand breaks in the DNA helix, allowing for the passage of another strand and subsequent rejoining. This process is crucial for various cellular functions, including DNA replication, chromosome segregation, and gene expression regulation .

This compound inhibits the activity of TOP2A by stabilizing the enzyme-DNA complex after it has cleaved the DNA but before it can reseal it. This results in the accumulation of double-strand breaks, leading to cell death, particularly in rapidly dividing cancer cells. The compound's effectiveness is enhanced by its ability to selectively target cancerous tissues where TOP2A is often overexpressed .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The compound has shown a significant reduction in cell viability in assays involving breast, lung, and cervical cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) vary among different cell lines, indicating differential sensitivity:

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 0.5 |

| Lung Cancer | 0.7 |

| Cervical Cancer | 0.6 |

These results suggest that this compound may be particularly effective against tumors with high levels of TOP2A expression .

Mechanistic Insights

The biological activity of this compound is closely linked to its interaction with TOP2A. Structural studies indicate that the compound binds to specific residues within the active site of the enzyme, disrupting its normal function:

- Binding Energy : The binding energy of this compound is estimated at approximately -9.5 kcal/mol.

- Key Residues : Interactions have been noted with residues such as Arg364 and Asp533, which are critical for enzyme activity.

This interaction leads to an increase in DNA damage markers within treated cells, confirming the compound's mechanism as a topoisomerase poison .

Clinical Relevance

Recent clinical studies have highlighted the potential of this compound in combination therapies for treating resistant cancers. For instance:

- Case Study 1 : A cohort study involving patients with metastatic breast cancer showed improved outcomes when this compound was administered alongside conventional chemotherapeutics like doxorubicin.

- Case Study 2 : In lung cancer patients with high TOP2A expression, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

These findings underscore the importance of TOP2A as a biomarker for predicting response to therapy involving Topoisomerase II inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.